Piragliatin

描述

glucokinase activato

属性

IUPAC Name |

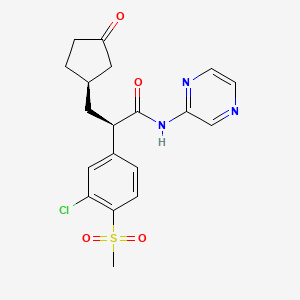

(2R)-2-(3-chloro-4-methylsulfonylphenyl)-3-[(1R)-3-oxocyclopentyl]-N-pyrazin-2-ylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3O4S/c1-28(26,27)17-5-3-13(10-16(17)20)15(9-12-2-4-14(24)8-12)19(25)23-18-11-21-6-7-22-18/h3,5-7,10-12,15H,2,4,8-9H2,1H3,(H,22,23,25)/t12-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEANIURBPHCHMG-SWLSCSKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)C(CC2CCC(=O)C2)C(=O)NC3=NC=CN=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)[C@@H](C[C@H]2CCC(=O)C2)C(=O)NC3=NC=CN=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048520 | |

| Record name | Piragliatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625114-41-2 | |

| Record name | Piragliatin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0625114412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piragliatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIRAGLIATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BM1HR7IP1L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Piragliatin's Mechanism of Action in Pancreatic β-Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piragliatin (RO4389620) is a potent, orally bioavailable glucokinase activator (GKA) developed for the treatment of type 2 diabetes mellitus (T2DM). Glucokinase (GK) plays a pivotal role in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and hepatocytes. In β-cells, GK is the rate-limiting enzyme in glucose metabolism, thereby controlling glucose-stimulated insulin secretion (GSIS). This compound, by allosterically activating GK, enhances the β-cell's sensitivity to glucose, leading to improved insulin secretion and better glycemic control. This technical guide provides an in-depth overview of the mechanism of action of this compound in pancreatic β-cells, summarizing key clinical data, detailing experimental methodologies, and visualizing the underlying signaling pathways.

Core Mechanism of Action: Glucokinase Activation in the β-Cell

This compound is a nonessential, mixed-type GKA, meaning it increases both the maximal velocity (Vmax) of the glucokinase enzyme and its affinity for glucose.[1] The fundamental mechanism of this compound in the β-cell is to lower the threshold for glucose-stimulated insulin secretion. Preclinical studies have confirmed that this compound augments GSIS in human islets from both healthy individuals and patients with T2DM, primarily by shifting the glucose dependency curve of GSIS to the left.[1]

The activation of glucokinase by this compound initiates a cascade of intracellular events that culminates in the exocytosis of insulin-containing granules. This signaling pathway is a cornerstone of β-cell function and is the primary target of this compound's therapeutic effect.

Signaling Pathway of this compound in Pancreatic β-Cells

The following diagram illustrates the generally accepted signaling cascade initiated by this compound in pancreatic β-cells. While specific in vitro data on this compound's direct effects on each component of this pathway are not extensively published, this model is based on the well-understood mechanism of glucokinase activators.

Quantitative Effects of this compound on β-Cell Function

A key mechanistic study in patients with mild T2DM provides the most comprehensive quantitative data on this compound's effects on β-cell function.[1][2][3] The study evaluated two single doses of this compound (25 mg and 100 mg) against a placebo.

Table 1: Effect of this compound on Fasting β-Cell Function and Glucose Homeostasis

| Parameter | Placebo | This compound 25 mg | This compound 100 mg | P-value (Dose-dependent effect) |

| Fasting Plasma Glucose (mmol/L) | 5.8 ± 0.2 | 5.5 ± 0.2 | 5.1 ± 0.2 | < 0.01 |

| Fasting C-Peptide (nmol/L) | 0.58 ± 0.05 | 0.62 ± 0.06 | 0.73 ± 0.06 | < 0.01 |

| Fasting Insulin (pmol/L) | 48.6 ± 6.9 | 54.2 ± 8.3 | 72.9 ± 11.1 | < 0.01 |

| β-Cell Function (% of normal) | 88 ± 9 | 103 ± 11 | 134 ± 16 | < 0.01 |

Data are presented as mean ± SEM. Source: Bonadonna et al., 2010.

Table 2: Effect of this compound on β-Cell Function Following an Oral Glucose Challenge

| Parameter | Placebo | This compound 25 mg | This compound 100 mg | P-value (Dose-dependent effect) |

| Derivative/Dynamic Control (Insulin Secretion Rate) | 2.1 ± 0.3 | 2.4 ± 0.4 | 3.5 ± 0.5 | < 0.01 |

| Proportional/Static Control (Insulin Secretion Rate) | 0.08 ± 0.01 | 0.09 ± 0.01 | 0.12 ± 0.01 | < 0.01 |

Insulin secretion rates are expressed in arbitrary units based on mathematical modeling. Derivative/dynamic control reflects the β-cell's response to the rate of glucose increase (first-phase insulin secretion), while proportional/static control reflects the response to the absolute glucose concentration (second-phase insulin secretion). Source: Bonadonna et al., 2010.

The data clearly indicate that this compound causes a dose-dependent improvement in both fasting and post-challenge β-cell function. Notably, the 100 mg dose significantly enhanced both the first- and second-phase insulin secretion responses to a glucose challenge.

Experimental Protocols

The primary source of quantitative data for this compound's effect on β-cell function in humans is a Phase Ib clinical trial.

Phase Ib Clinical Trial Methodology

-

Study Design: A randomized, double-blind, placebo-controlled, three-way crossover trial.

-

Participants: 15 volunteer ambulatory patients with mild type 2 diabetes mellitus.

-

Interventions: Each participant underwent three 10-hour study periods, separated by at least 14 days. A single oral dose of placebo, this compound 25 mg, or this compound 100 mg was administered at -120 minutes. An oral glucose tolerance test (OGTT) with a dual-tracer dilution technique was initiated at time 0.

-

Primary Outcome Measure: Plasma glucose concentration.

-

Secondary Outcome Measures: Model-assessed β-cell function and tracer-determined glucose fluxes.

-

β-Cell Function Assessment: A mathematical model was used to assess two components of glucose-stimulated insulin secretion during the OGTT:

-

Derivative/Dynamic Control: The β-cell's response to the rate of increase in plasma glucose.

-

Proportional/Static Control: The β-cell's response to the absolute glucose concentration.

-

The following diagram outlines the workflow of this clinical study.

Logical Framework: From Glucokinase Activation to Enhanced β-Cell Response

The clinical efficacy of this compound is a direct consequence of its targeted molecular action. The logical relationship between the activation of glucokinase and the observed improvements in β-cell function is summarized in the diagram below.

Conclusion

This compound enhances pancreatic β-cell function through the allosteric activation of glucokinase, the cell's primary glucose sensor. This action increases the cell's sensitivity to glucose, resulting in a dose-dependent improvement in both first- and second-phase insulin secretion in response to a glucose challenge. The clinical data available for this compound robustly support its mechanism of action in humans, demonstrating its potential as a therapeutic agent for type 2 diabetes by directly addressing the underlying pathophysiology of impaired β-cell function. Further research into the long-term effects of this compound and other glucokinase activators on β-cell health and function is warranted.

References

- 1. academic.oup.com [academic.oup.com]

- 2. scispace.com [scispace.com]

- 3. This compound (RO4389620), a novel glucokinase activator, lowers plasma glucose both in the postabsorptive state and after a glucose challenge in patients with type 2 diabetes mellitus: a mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Piragliatin: A Technical Guide on a Glucokinase Activator

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Piragliatin (also known as RO4389620) is a potent, allosteric glucokinase (GK) activator developed for the treatment of Type 2 Diabetes Mellitus (T2DM).[1] As a member of the glucokinase activator (GKA) class, its mechanism of action is centered on enhancing the activity of the glucokinase enzyme, a critical regulator of glucose homeostasis.[2][3] this compound acts as a mixed-type, nonessential activator, meaning it increases both the maximal velocity (Vmax) and the affinity of GK for glucose.[4][5] Preclinical and clinical studies have demonstrated that this compound effectively lowers both fasting and postprandial plasma glucose levels in patients with T2DM. It achieves this by improving pancreatic β-cell sensitivity to glucose, thereby enhancing glucose-stimulated insulin secretion (GSIS), and by acting on the liver to increase glucose uptake and reduce endogenous glucose output. Despite promising initial results, the development of many GKAs, including this compound, has been challenged by a narrow therapeutic window, with hypoglycemia being a primary dose-limiting adverse event. This guide provides a comprehensive technical overview of this compound, detailing its mechanism of action, pharmacokinetics, pharmacodynamics, clinical data, and relevant experimental protocols.

Chemical and Physical Properties

This compound is a synthetic small molecule with the following characteristics.

| Property | Value | Reference |

| IUPAC Name | (2R)-2-(3-Chloro-4-(methylsulfonyl)phenyl)-3-((1R)-3-oxocyclopentyl)-N-pyrazinylpropanamide | |

| Synonyms | RO4389620, RO-4389620 | |

| CAS Number | 625114-41-2 | |

| Molecular Formula | C₁₉H₂₀ClN₃O₄S | |

| Molecular Weight | 421.90 g/mol |

Mechanism of Action

Glucokinase is a pivotal enzyme in glucose metabolism, functioning as a glucose sensor in pancreatic β-cells and as a gatekeeper for glucose metabolism in the liver.

-

In Pancreatic β-Cells: GK catalyzes the phosphorylation of glucose to glucose-6-phosphate (G6P), the rate-limiting step in glucose metabolism. This process increases the intracellular ATP/ADP ratio, leading to the closure of ATP-sensitive potassium (K-ATP) channels, membrane depolarization, calcium influx, and subsequent insulin secretion.

-

In Hepatocytes: GK controls the flux of glucose into glycogen synthesis and glycolysis. In the fasting state, GK is sequestered in the nucleus by the glucokinase regulatory protein (GKRP). Following a meal, rising glucose levels promote the dissociation of GK from GKRP, allowing it to move to the cytoplasm and phosphorylate glucose, thereby promoting its storage as glycogen and reducing the amount of glucose released by the liver (hepatic glucose output).

This compound is an allosteric activator, binding to a site on the GK enzyme distinct from the glucose-binding site. This binding induces a conformational change that stabilizes the active form of the enzyme, thereby increasing its affinity for glucose and its maximal catalytic rate. This dual action in the pancreas and liver leads to a coordinated improvement in glycemic control.

Signaling Pathway Diagram

The following diagram illustrates the mechanism of this compound in enhancing glucose-stimulated insulin secretion in pancreatic β-cells.

Caption: this compound allosterically activates glucokinase in β-cells.

Pharmacodynamic Profile

Clinical studies have demonstrated this compound's dose-dependent effects on glucose metabolism and β-cell function.

Effects on Glycemic Control and β-Cell Function

A Phase Ib study in 15 patients with mild T2DM evaluated the effects of single doses of 25 mg and 100 mg this compound compared to placebo.

Table 1: Change in Fasting Metabolic Parameters

| Parameter | Placebo (Change from Baseline) | This compound 25 mg (Change from Baseline) | This compound 100 mg (Change from Baseline) |

| Plasma Glucose (mmol/L) | -0.1 ± 0.2 | -0.7 ± 0.2 | -1.6 ± 0.3 |

| C-Peptide (nmol/L) | +0.01 ± 0.04 | +0.13 ± 0.06 | +0.45 ± 0.06 |

| Insulin (pmol/L) | +2.8 ± 5.5 | +13.2 ± 8.3 | +33.5 ± 10.8 |

| Endogenous Glucose Output (μmol/kg·min) | -0.1 ± 0.6 | -1.5 ± 0.5 | -3.5 ± 0.6 |

| Glucose Utilization (μmol/kg·min) | +0.1 ± 0.6 | +1.3 ± 0.5 | +3.2 ± 0.6 |

| Data presented as mean ± SEM. All changes for this compound were statistically significant (P < 0.01) in a dose-dependent manner. |

Table 2: Effects on β-Cell Function During Oral Glucose Tolerance Test (OGTT)

| β-Cell Function Parameter | This compound 25 mg vs. Placebo | This compound 100 mg vs. Placebo |

| Derivative/Dynamic Control | Not significant | Statistically significant (P < 0.01) |

| Proportional/Static Control | Not significant | Statistically significant (P < 0.01) |

| Derivative control refers to the β-cell response to the rate of glucose increase, while proportional control refers to the response to the absolute glucose concentration. |

Multiple-Dose Efficacy

A study involving 59 T2DM patients evaluated multiple ascending doses of this compound (10 mg to 200 mg) administered for 6 days.

Table 3: Glucose Reduction at Steady State (Day 8)

| Dose | Reduction in Fasting Plasma Glucose | Reduction in Postprandial Plasma Glucose (Weighted Average) |

| Up to 200 mg | Up to 32.5% | Up to 35.5% |

| Reductions were dose-dependent. |

Pharmacokinetic Profile

Pharmacokinetic properties of this compound were assessed in clinical trials.

Table 4: Summary of Pharmacokinetic Characteristics

| Parameter | Finding |

| Dose Proportionality | Exposure (AUC and Cmax) was dose-proportional. |

| Accumulation | No appreciable accumulation was observed with multiple doses. |

| Food Effect | No significant food effect was noted. |

| Drug Interactions | No clinically relevant pharmacokinetic interactions were observed when co-administered with simvastatin or glyburide. |

Experimental Protocols

Phase Ib Mechanistic Clinical Study Protocol

This section details the methodology used in a key clinical trial to elucidate this compound's mechanism of action.

-

Study Title: A Mechanistic Study of this compound (RO4389620) on Glucose Metabolism in Patients with Type 2 Diabetes.

-

Design: A randomized, double-blind, placebo-controlled, three-way crossover trial.

-

Participants: 15 volunteer patients with mild T2DM (controlled by diet and exercise).

-

Interventions: Each patient underwent three 10-hour study periods, separated by at least 14 days. In each period, they received a single oral dose of either placebo, this compound 25 mg, or this compound 100 mg at the -120 minute time point.

-

Key Procedures:

-

Double-Tracer Technique: A primed-continuous infusion of [6,6-²H₂]glucose was started at -300 minutes to measure glucose turnover. [13,¹⁴C]glucose was administered orally with a 75g glucose load at time 0.

-

Oral Glucose Tolerance Test (OGTT): A standard 75g OGTT was performed at time 0.

-

Blood Sampling: Frequent blood samples were collected to measure plasma concentrations of glucose, insulin, C-peptide, and tracers.

-

-

Primary Outcome Measures: Plasma glucose concentration.

-

Secondary Outcome Measures:

-

Model-assessed β-cell function (including derivative and proportional control).

-

Tracer-determined glucose fluxes (endogenous glucose output and glucose utilization).

-

-

Data Analysis: Mathematical modeling was used to assess glucose-stimulated insulin secretion (GSIS) and glucose fluxes from the tracer data.

Experimental Workflow Diagram

Caption: Workflow for the Phase Ib crossover mechanistic study.

In Vitro Glucokinase Activity Assay Protocol

This protocol describes a general method for measuring the activity of GK and the effect of an activator like this compound.

-

Principle: GK activity is measured using a coupled enzyme assay. GK phosphorylates glucose to G6P. The enzyme glucose-6-phosphate dehydrogenase (G6PDH) then oxidizes G6P, which reduces NADP⁺ to NADPH. The rate of NADPH formation, measured by the increase in absorbance at 340 nm or fluorescence (Ex/Em = 340/460 nm), is directly proportional to GK activity.

-

Reagents and Materials:

-

Recombinant human glucokinase

-

Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 25 mM KCl, 5 mM MgCl₂, 1 mM DTT)

-

ATP solution

-

Glucose solution

-

NADP⁺ solution

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

This compound or other test compounds dissolved in DMSO

-

96-well microplate

-

Microplate reader (spectrophotometer or fluorometer)

-

-

Procedure:

-

Prepare a reaction mixture in the microplate wells containing assay buffer, ATP, NADP⁺, G6PDH, and glucose at a specific concentration (e.g., 5 mM).

-

Add the test compound (this compound) at various concentrations to the wells. Include a control with DMSO only.

-

To initiate the reaction, add the recombinant glucokinase enzyme to all wells.

-

Immediately place the plate in the reader and measure the kinetic increase in absorbance or fluorescence over a set period (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).

-

-

Data Analysis:

-

Calculate the reaction rate (V₀) from the linear portion of the kinetic curve for each concentration of the activator.

-

Plot the reaction rates against the activator concentrations.

-

Determine the AC₅₀ (the concentration of activator that produces 50% of the maximum activation) by fitting the data to a dose-response curve.

-

Logical Relationship Diagram

The following diagram outlines the logical progression from drug administration to the therapeutic outcome.

Caption: Logical flow from this compound administration to glycemic control.

Safety and Tolerability

Across clinical studies, this compound was generally well-tolerated. The primary and dose-limiting adverse event was mild to moderate hypoglycemia. These episodes were transient and typically resolved quickly after the consumption of sugar-containing drinks or scheduled meals. The risk of hypoglycemia is an inherent challenge for the GKA class, as their mechanism is not strictly glucose-dependent, which can lead to excessive insulin release even at lower glucose concentrations.

Conclusion

This compound is a well-characterized glucokinase activator that has provided significant insights into the therapeutic potential and challenges of this drug class. It effectively lowers plasma glucose by enhancing the glucose-sensing and metabolic capacities of both the pancreas and the liver. The comprehensive data gathered from its clinical trials demonstrate a clear dose-dependent improvement in glycemic control. However, like other GKAs, its development highlights the critical need to balance potent glucose-lowering efficacy with the risk of hypoglycemia. Future research in this area is focused on developing hepatoselective GKAs or molecules with improved kinetic properties to widen the therapeutic window and mitigate the risk of hypoglycemia.

References

- 1. This compound (RO 4389620, R-1440) | Glucokinase activator | Probechem Biochemicals [probechem.com]

- 2. This compound (RO4389620), a novel glucokinase activator, lowers plasma glucose both in the postabsorptive state and after a glucose challenge in patients with type 2 diabetes mellitus: a mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

- 5. scispace.com [scispace.com]

Piragliatin's Impact on Glucose Homeostasis: A Technical Analysis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Piragliatin (RO4389620) is an allosteric, mixed-type glucokinase activator (GKA) that has demonstrated significant potential in the regulation of glucose homeostasis. By targeting glucokinase (GK), a pivotal enzyme in glucose metabolism, this compound exerts its effects through a dual mechanism involving both the pancreas and the liver. In pancreatic β-cells, it enhances glucose-stimulated insulin secretion, while in the liver, it promotes glucose uptake and reduces hepatic glucose output. Clinical studies have shown that this compound effectively lowers both fasting and postprandial glucose levels in patients with type 2 diabetes (T2D) in a dose-dependent manner. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data from clinical trials, detailed experimental protocols, and visual representations of the relevant biological pathways and study designs.

Mechanism of Action: Glucokinase Activation

Glucokinase acts as a glucose sensor in the body, and its activation is a key strategy for managing T2D.[1][2] this compound functions as a nonessential, mixed-type GKA, which means it increases both the maximal velocity (Vmax) and the affinity of glucokinase for glucose.[3] This activation occurs in two primary locations, leading to a coordinated effect on glucose control.

Pancreatic Action: Enhanced Insulin Secretion

In pancreatic β-cells, glucokinase is the rate-limiting step in glucose-stimulated insulin secretion (GSIS).[3] By activating glucokinase, this compound increases the metabolic flux of glucose, leading to a rise in the ATP/ADP ratio. This, in turn, closes ATP-sensitive potassium (K-ATP) channels, causing membrane depolarization, calcium influx, and ultimately, the exocytosis of insulin-containing granules. The result is an improved insulin secretory profile and increased β-cell sensitivity to glucose.[1]

Hepatic Action: Reduced Glucose Production

In hepatocytes, glucokinase plays a crucial role in glucose uptake and the regulation of hepatic glucose output. This compound's activation of hepatic glucokinase enhances the conversion of glucose to glucose-6-phosphate, which in turn promotes glycogen synthesis and glycolysis, thereby increasing glucose utilization by the liver. This leads to a reduction in endogenous glucose production, contributing to lower fasting plasma glucose levels.

Clinical Efficacy: Quantitative Data

Clinical trials have demonstrated this compound's ability to improve glycemic control in patients with T2D.

Phase Ib Mechanistic Study

A Phase Ib randomized, double-blind, placebo-controlled crossover trial involving 15 patients with mild T2D showed that single doses of this compound (25 mg and 100 mg) caused a dose-dependent reduction in glucose levels in both fasting and fed states (P < 0.01).

Table 1: Effects of a Single Dose of this compound on Glucose Homeostasis in the Fasting State

| Parameter | Placebo | This compound 25 mg | This compound 100 mg | P-value |

| β-cell Function | Baseline | Increased | Dose-dependent Increase | < 0.01 |

| Endogenous Glucose Output | Baseline | Decreased | Dose-dependent Decrease | < 0.01 |

| Glucose Utilization | Baseline | Increased | Dose-dependent Increase | < 0.01 |

Table 2: Effects of a Single Dose of this compound on β-cell Function After Glucose Challenge

| Parameter | Placebo | This compound 25 mg | This compound 100 mg | P-value |

| Derivative/Dynamic Control of Insulin Secretion | Baseline | Improved | Significantly Improved | < 0.01 |

| Proportional/Static Control of Insulin Secretion | Baseline | Improved | Significantly Improved | < 0.01 |

Notably, the 100 mg dose of this compound resulted in a significantly greater insulin secretion rate than placebo at all tested glucose concentrations (P < 0.01).

Multiple-Ascending Dose Study

A study involving 59 T2D patients who received multiple ascending doses of this compound (10, 25, 50, 100, and 200 mg twice daily, and 200 mg once daily) for 8 days showed rapid and dose-dependent reductions in both fasting and postprandial plasma glucose.

Table 3: Maximum Reduction in Plasma Glucose at Steady-State with this compound

| Parameter | Maximum Reduction at Highest Dose (200 mg BID) |

| Fasting Plasma Glucose | 32.5% |

| Postprandial Plasma Glucose | 35.5% |

A relative increase in insulin secretion was observed at higher doses. The primary dose-limiting adverse event was mild to moderate hypoglycemia, which resolved quickly with sugar intake.

Experimental Protocols

Phase Ib Mechanistic Study Protocol

-

Study Design: A randomized, double-blind, placebo-controlled, three-way crossover trial.

-

Participants: 15 volunteer ambulatory patients with mild type 2 diabetes.

-

Interventions: Participants underwent three 10-hour study periods with at least a 14-day interval. A single oral dose of placebo, 25 mg this compound, or 100 mg this compound was administered at -120 minutes.

-

Procedures: An oral glucose tolerance test (OGTT) was performed at time 0, accompanied by a dual (intravenous and oral) tracer dilution technique to assess glucose fluxes.

-

Primary Outcome Measure: Plasma glucose concentration.

-

Secondary Outcome Measures: Model-assessed β-cell function and tracer-determined glucose fluxes.

Multiple-Ascending Dose Study Protocol

-

Study Design: A double-blind, randomized, placebo-controlled, multiple-ascending dose study.

-

Participants: 59 patients with type 2 diabetes.

-

Interventions: Patients received either this compound or placebo. The this compound doses were 10, 25, 50, 100, and 200 mg twice daily (BID), as well as 200 mg once daily (QD). A single dose was administered on day 1, followed by multiple doses from day 3 to day 8.

-

Pharmacokinetic (PK) and Pharmacodynamic (PD) Assessments: Blood and urine samples were collected for PK analysis. PD assessments included plasma glucose, insulin, C-peptide, glucagon, and GLP-1 levels.

Conclusion

This compound represents a targeted therapeutic approach for the management of type 2 diabetes by directly activating glucokinase. Its dual action on the pancreas and liver leads to comprehensive improvements in glucose homeostasis, including enhanced insulin secretion, increased glucose utilization, and reduced hepatic glucose output. The clinical data robustly support its efficacy in lowering both fasting and postprandial glucose levels in a dose-dependent manner. While development of this compound was discontinued, the insights gained from its mechanism of action and clinical effects continue to inform the development of next-generation glucokinase activators and other novel therapies for type 2 diabetes.

References

Preclinical Pharmacology of Piragliatin (RO4389620): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piragliatin (also known as RO4389620) is a small-molecule, orally active allosteric activator of glucokinase (GK), an enzyme that plays a pivotal role in glucose homeostasis. Developed as a potential therapeutic agent for Type 2 Diabetes Mellitus (T2DM), this compound acts by enhancing the activity of GK in key metabolic tissues, primarily the pancreas and the liver. This dual action aims to improve glucose sensing and disposal, thereby lowering blood glucose levels. This guide provides a comprehensive overview of the preclinical pharmacology of this compound, summarizing its mechanism of action, pharmacodynamic effects, and available safety data, based on publicly accessible information.

Mechanism of Action

Glucokinase is a key regulatory enzyme in glucose metabolism, functioning as a glucose sensor in pancreatic β-cells and as the rate-limiting step for glucose metabolism in hepatocytes.[1] this compound is a nonessential, mixed-type glucokinase activator (GKA), which means it enhances the enzyme's function by both increasing its maximal velocity (Vmax) and increasing its affinity for glucose.[1][2]

-

In Pancreatic β-Cells: By activating glucokinase, this compound enhances the conversion of glucose to glucose-6-phosphate. This increase in glycolysis leads to a higher ATP/ADP ratio, closure of ATP-sensitive potassium (K-ATP) channels, membrane depolarization, and subsequent influx of calcium ions. The rise in intracellular calcium triggers the exocytosis of insulin-containing granules, resulting in glucose-dependent insulin secretion.[1]

-

In the Liver: Activation of hepatic glucokinase by this compound promotes the conversion of glucose to glucose-6-phosphate, which in turn stimulates glycogen synthesis and glycolysis. This action increases hepatic glucose uptake and reduces endogenous glucose production, contributing to lower systemic glucose levels.[1]

The allosteric binding site for GKAs like this compound is distinct from the glucose-binding site and is also the location of several naturally occurring activating mutations of the GK enzyme.

Preclinical Pharmacodynamics

In Vitro Pharmacology

This compound is a potent activator of the glucokinase enzyme. Preclinical studies have characterized its effects on the kinetic properties of GK, demonstrating its ability to enhance glucose metabolism in cellular systems.

| Parameter | Value | Conditions / Remarks | Source |

| Glucokinase Activation (EC50) | 393 nM | In vitro enzyme assay. | |

| Vmax Increase | From 10.6 to 17.9 mM | At a this compound concentration of 110 µM. Demonstrates an increase in the maximum metabolic rate of GK. | |

| Activator Type | Mixed-Type | Increases both the maximal velocity (Vmax) and the affinity of GK for glucose. |

In Vivo Pharmacology & Efficacy

The glucose-lowering effects of this compound have been demonstrated in multiple preclinical models of Type 2 Diabetes. However, specific quantitative dose-response data from these studies are not extensively detailed in publicly available literature.

| Animal Model | Effect | Remarks | Source |

| db/db Mice | Improved glycemic profiles. | A genetic model of obesity, insulin resistance, and diabetes. The unsustained hypoglycemic effect of GKAs was reported in this model. | |

| Zucker Diabetic Fatty (ZDF) Rats | Improved glycemic profiles. | A genetic model that develops obesity, hyperlipidemia, and diabetes. Efficacy was demonstrated in this model where it had not been previously described for other GKAs. | |

| ob/ob Mice | Dose-dependently reduced glucose excursions in Oral Glucose Tolerance Tests (OGTTs). | A genetic model of obesity and hyperglycemia due to a leptin deficiency. |

Preclinical Pharmacokinetics

Pharmacokinetic properties of this compound were evaluated in several preclinical species, including mice, rats, dogs, and monkeys, to understand its absorption, distribution, metabolism, and excretion (ADME) profile. While these studies were conducted, specific quantitative parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability are not publicly available.

| Species | Route | Pharmacokinetic Parameters | Source |

| Mouse | Oral | Data not publicly available. | |

| Rat | Oral | Data not publicly available. | |

| Dog | Oral | Data not publicly available. | |

| Monkey (Macaca fascicularis) | Oral | Data not publicly available. |

Preclinical Toxicology

The safety profile of this compound was assessed in preclinical toxicology studies. It is noted that this compound was developed following the discovery that a predecessor GKA lead compound caused reversible hepatic lipidosis due to the formation of a toxic thiourea metabolite. This compound was designed to avoid this liability. Specific quantitative toxicology data, such as the No-Observed-Adverse-Effect-Level (NOAEL), are not available in the public domain.

| Species | Duration | Findings | NOAEL | Source |

| Rat | Not specified | Data not publicly available. | Not publicly available. | |

| Dog | Not specified | Data not publicly available. | Not publicly available. |

Experimental Protocols

In Vitro Glucokinase Activation Assay

This protocol describes a representative fluorometric assay to determine the activation of glucokinase by a test compound like this compound. The assay measures the production of glucose-6-phosphate (G6P) through a coupled enzymatic reaction.

Principle: Glucokinase phosphorylates glucose to G6P. The G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The resulting NADPH is used by a developer enzyme to reduce a probe, generating a fluorescent signal that is proportional to the GK activity.

Materials:

-

Recombinant human glucokinase

-

Glucokinase Assay Buffer (e.g., Tris-HCl buffer, pH 7.5, containing KCl, MgCl₂, DTT)

-

ATP solution

-

D-Glucose solution

-

NADP+ solution

-

Glucose-6-Phosphate Dehydrogenase (G6PDH)

-

Developer enzyme and fluorescent probe

-

Test compound (this compound) dissolved in DMSO

-

96-well black microplate

-

Plate reader with fluorescence capabilities (e.g., Ex/Em = 535/587 nm)

Procedure:

-

Reagent Preparation: Prepare working solutions of all reagents in the Glucokinase Assay Buffer.

-

Compound Plating: Serially dilute this compound in DMSO and then in assay buffer to achieve the desired final concentrations. Add the diluted compound or vehicle (DMSO) to the wells of the 96-well plate.

-

Reaction Mixture Preparation: Prepare a master mix containing ATP, D-Glucose, NADP+, G6PDH, developer, and probe in assay buffer. The glucose concentration should be set at a sub-saturating level (e.g., 5 mM) to effectively measure activation.

-

Initiate Reaction: Add the glucokinase enzyme to the reaction mixture. Immediately dispense the complete reaction mixture into the wells containing the test compound.

-

Kinetic Measurement: Place the plate in a fluorescence plate reader pre-set to 37°C. Measure the increase in fluorescence in kinetic mode for 20-30 minutes.

-

Data Analysis:

-

Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

-

Subtract the rate of the vehicle control to determine the compound-specific activation.

-

Plot the percentage of activation against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.

-

Glucose-Stimulated Insulin Secretion (GSIS) Assay in Isolated Pancreatic Islets

This protocol outlines a method to assess the effect of a test compound like this compound on glucose-stimulated insulin secretion from isolated rodent or human pancreatic islets.

Principle: Pancreatic islets are incubated with low and high concentrations of glucose in the presence or absence of the test compound. The amount of insulin secreted into the surrounding buffer is then quantified to determine the compound's effect on β-cell function.

Materials:

-

Isolated pancreatic islets (from rat, mouse, or human)

-

Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with HEPES and BSA

-

Glucose solutions (to prepare low, e.g., 2.8 mM, and high, e.g., 16.7 mM, glucose KRBH)

-

Test compound (this compound) dissolved in DMSO

-

Collagenase for islet isolation

-

Ficoll gradient (for islet purification)

-

24-well cell culture plates

-

Insulin quantification kit (e.g., ELISA or RIA)

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Islet Isolation: Isolate pancreatic islets from the source organism using collagenase digestion followed by purification, typically via a density gradient (e.g., Ficoll).

-

Islet Recovery: Culture the isolated islets overnight in appropriate culture medium to allow for recovery.

-

Pre-incubation: Hand-pick islets of similar size into a 24-well plate (e.g., 10 islets per well in triplicate for each condition). Pre-incubate the islets in KRBH containing low glucose (2.8 mM) for 1-2 hours at 37°C to establish a basal insulin secretion rate.

-

Stimulation:

-

Remove the pre-incubation buffer.

-

Add fresh KRBH containing:

-

Low glucose (2.8 mM) + Vehicle (DMSO)

-

Low glucose (2.8 mM) + this compound

-

High glucose (16.7 mM) + Vehicle (DMSO)

-

High glucose (16.7 mM) + this compound

-

-

-

Incubation: Incubate the plate for 1 hour at 37°C in a 5% CO₂ incubator.

-

Supernatant Collection: After incubation, carefully collect the supernatant from each well. The supernatant contains the secreted insulin. Store at -20°C until analysis.

-

Insulin Quantification: Measure the insulin concentration in the collected supernatants using an ELISA or RIA kit according to the manufacturer's instructions.

-

Data Analysis:

-

Calculate the average insulin secretion for each condition.

-

Compare insulin secretion in the presence of this compound to the vehicle control at both low and high glucose concentrations to determine its effect on basal and glucose-stimulated insulin secretion.

-

Conclusion

This compound is a potent, mixed-type glucokinase activator with a clear dual mechanism of action in the pancreas and liver. Preclinical studies have confirmed its ability to enhance glucokinase activity in vitro and to improve glycemic control in various rodent models of Type 2 Diabetes. While comprehensive quantitative preclinical pharmacokinetic and toxicology data are not widely available in the public literature, the foundational pharmacology of this compound demonstrates the therapeutic potential of glucokinase activation. The development of this compound was halted, reportedly due to a higher incidence of hypoglycemia, which remains a key challenge for this class of compounds. Nevertheless, the study of this compound has provided valuable insights into the role of glucokinase in glucose homeostasis and the potential of GKAs as antidiabetic agents.

References

Piragliatin's Role in Glucose-Stimulated Insulin Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piragliatin (RO4389620) is a potent, orally active allosteric activator of glucokinase (GK), a key enzyme in glucose homeostasis.[1][2] Glucokinase, often referred to as the glucose sensor in pancreatic β-cells, plays a pivotal role in glucose-stimulated insulin secretion (GSIS).[3][4][5] In liver hepatocytes, GK is crucial for glucose uptake and glycogen synthesis. This compound, by enhancing the activity of glucokinase, has been investigated as a therapeutic agent for type 2 diabetes mellitus (T2DM) with the aim of improving glycemic control. This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data from clinical studies, detailed experimental methodologies, and visual representations of the underlying biological pathways and workflows.

Mechanism of Action: Enhancing the Pancreatic Glucose Sensor

This compound functions by binding to an allosteric site on the glucokinase enzyme, distinct from the glucose-binding site. This binding event induces a conformational change in the enzyme, increasing its affinity for glucose and enhancing its catalytic activity. In the pancreatic β-cell, this translates to a more robust response to physiological glucose concentrations.

The activation of glucokinase by this compound accelerates the phosphorylation of glucose to glucose-6-phosphate (G6P), the first and rate-limiting step of glycolysis. This leads to an increased intracellular ATP/ADP ratio, which in turn triggers the closure of ATP-sensitive potassium (K-ATP) channels on the β-cell membrane. The subsequent membrane depolarization opens voltage-gated calcium channels, leading to an influx of calcium ions (Ca2+) that ultimately triggers the exocytosis of insulin-containing granules. Essentially, this compound "sensitizes" the β-cell to glucose, resulting in a leftward shift of the glucose-response curve for insulin secretion.

Caption: Signaling pathway of this compound-mediated glucose-stimulated insulin secretion in pancreatic β-cells.

Quantitative Data from Clinical Studies

Clinical trials have demonstrated this compound's dose-dependent effects on glucose metabolism and insulin secretion in patients with T2DM. The following tables summarize key quantitative findings from a phase Ib, randomized, double-blind, placebo-controlled crossover trial.

Table 1: Effects of this compound on Fasting Plasma Glucose and Insulin Secretion

| Parameter | Placebo | This compound (25 mg) | This compound (100 mg) |

| Fasting Plasma Glucose (mg/dL) | 135 ± 5 | 128 ± 5 | 117 ± 5 |

| Fasting C-Peptide (nmol/L) | 0.8 ± 0.1 | 0.9 ± 0.1 | 1.2 ± 0.1 |

| Fasting Insulin (pmol/L) | 60 ± 7 | 68 ± 8 | 94 ± 10 |

| Endogenous Glucose Output (mg/kg/min) | 2.2 ± 0.1 | 2.0 ± 0.1 | 1.8 ± 0.1 |

| Whole-Body Glucose Uptake (mg/kg/min) | 2.3 ± 0.1 | 2.4 ± 0.1 | 2.6 ± 0.1 |

| *P < 0.01 vs. placebo |

Table 2: Effects of this compound on β-Cell Function During an Oral Glucose Tolerance Test (OGTT)

| Parameter | Placebo | This compound (25 mg) | This compound (100 mg) |

| Derivative Control (pmol/min/m² per mg/dL/min) | 2.5 ± 0.5 | 3.0 ± 0.6 | 4.5 ± 0.7 |

| Proportional Control (pmol/min/m² per mg/dL) | 1.0 ± 0.2 | 1.2 ± 0.2 | 1.8 ± 0.3 |

| Total Insulin Secreted (nmol/m²) | 102 ± 10 | 99 ± 10 | 112 ± 7 |

| *P < 0.01 vs. placebo |

Experimental Protocols

The following sections outline the methodologies for key experiments cited in the evaluation of this compound's effects. While proprietary details may be omitted, the fundamental principles and procedures are described.

In Vitro Glucokinase Activation Assay

This assay quantifies the ability of a compound to enhance the enzymatic activity of glucokinase.

Principle: The activity of glucokinase is measured by a coupled enzymatic reaction. Glucokinase phosphorylates glucose to G6P, which is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), reducing NADP+ to NADPH. The rate of NADPH formation is monitored spectrophotometrically or fluorometrically and is directly proportional to glucokinase activity.

Materials:

-

Recombinant human glucokinase

-

Glucose

-

Adenosine triphosphate (ATP)

-

Magnesium chloride (MgCl₂)

-

NADP+

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

Buffer solution (e.g., Tris-HCl)

-

This compound or other test compounds

-

Microplate reader (spectrophotometer or fluorometer)

Procedure:

-

Prepare a reaction mixture containing buffer, MgCl₂, ATP, NADP+, and G6PDH.

-

Add the test compound (this compound) at various concentrations to the wells of a microplate.

-

Add the glucokinase enzyme to the wells.

-

Initiate the reaction by adding glucose.

-

Immediately measure the change in absorbance or fluorescence over time at the appropriate wavelength for NADPH.

-

Calculate the initial reaction velocity for each concentration of the test compound.

-

Determine the EC₅₀ (half-maximal effective concentration) and maximal activation from the dose-response curve.

Caption: Workflow for the in vitro glucokinase activation assay.

Islet Perifusion for Dynamic Insulin Secretion

This in vitro technique assesses the dynamic release of insulin from isolated pancreatic islets in response to various secretagogues.

Principle: Isolated pancreatic islets are placed in a chamber and continuously perfused with a buffer solution containing different concentrations of glucose and other test substances. The effluent from the chamber is collected in fractions over time, and the insulin concentration in each fraction is measured to determine the kinetics of insulin secretion.

Materials:

-

Isolated pancreatic islets (e.g., from mouse or human donors)

-

Perifusion system (pump, tubing, chambers, fraction collector)

-

Krebs-Ringer Bicarbonate (KRB) buffer

-

Glucose solutions of varying concentrations

-

This compound or other test compounds

-

Insulin immunoassay kit (e.g., ELISA or RIA)

Procedure:

-

Isolate and culture pancreatic islets.

-

Load a known number of islets into the perifusion chambers.

-

Equilibrate the islets by perifusing with a low-glucose KRB buffer (e.g., 2.8 mM glucose) for a defined period (e.g., 30-60 minutes).

-

Switch the perifusion solution to one containing a high glucose concentration (e.g., 16.7 mM glucose) to stimulate insulin secretion.

-

To test the effect of this compound, include the compound in the perifusion buffer at the desired concentration, typically alongside a stimulating glucose concentration.

-

Collect the effluent in fractions at regular intervals (e.g., every 1-2 minutes).

-

At the end of the experiment, lyse the islets to determine the total insulin content.

-

Measure the insulin concentration in each collected fraction using an appropriate immunoassay.

-

Plot the insulin secretion rate over time to visualize the biphasic insulin release profile.

Oral Glucose Tolerance Test (OGTT) with Dual-Tracer Dilution

This clinical research method is used to assess glucose metabolism and β-cell function in vivo.

Principle: The dual-tracer technique allows for the simultaneous measurement of endogenous glucose production (EGP) and whole-body glucose uptake. A stable isotope-labeled glucose (e.g., [6,6-²H₂]glucose) is infused intravenously, while another labeled glucose (e.g., [1-²H₁]glucose) is ingested with the oral glucose load. By measuring the isotopic enrichment of glucose in plasma samples, the rates of glucose appearance and disappearance can be calculated.

Procedure:

-

Participants fast overnight.

-

A primed-continuous intravenous infusion of [6,6-²H₂]glucose is initiated and maintained throughout the study.

-

After a baseline period, a single oral dose of this compound or placebo is administered.

-

Following a drug absorption period, an oral glucose load (e.g., 75 g) containing [1-²H₁]glucose is ingested.

-

Blood samples are collected at frequent intervals before and after the glucose load.

-

Plasma is analyzed for glucose concentration, insulin, C-peptide, and the isotopic enrichment of glucose using mass spectrometry.

-

Mathematical modeling is applied to the data to calculate EGP, whole-body glucose uptake, and parameters of β-cell function (e.g., derivative and proportional control).

Caption: Workflow for the oral glucose tolerance test (OGTT) with dual-tracer dilution.

Conclusion

This compound enhances glucose-stimulated insulin secretion by allosterically activating glucokinase in pancreatic β-cells. This mechanism of action leads to improved glycemic control, as demonstrated by dose-dependent reductions in fasting and postprandial plasma glucose levels in patients with type 2 diabetes. The quantitative data from clinical trials, supported by in vitro and in vivo experimental findings, provide a strong rationale for the therapeutic potential of glucokinase activators in the management of T2DM. However, the development of this compound was discontinued due to concerns about long-term safety, including the risk of hypoglycemia and potential liver toxicity. Nevertheless, the study of this compound has provided valuable insights into the role of glucokinase in glucose homeostasis and continues to inform the development of next-generation glucokinase activators with improved safety profiles.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. Mouse Islet Perifusion (3-stimuli protocol) [protocols.io]

- 4. Pharmacokinetic and Pharmacodynamic Drug Interaction Study of this compound, a Glucokinase Activator, and Glyburide, a Sulfonylurea, in Type 2 Diabetic Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. abcam.com [abcam.com]

Piragliatin: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piragliatin (RO4389620) is a potent, orally bioavailable, small-molecule allosteric activator of glucokinase (GK), a key enzyme in glucose homeostasis. By enhancing the activity of glucokinase in the pancreas and liver, this compound has demonstrated the potential to lower plasma glucose levels in patients with type 2 diabetes mellitus (T2DM). This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, pharmacology, and clinical data related to this compound. Detailed experimental protocols for key assays and visualizations of relevant pathways are included to support further research and development in this area.

Chemical Structure and Physicochemical Properties

This compound is a synthetic compound belonging to the class of benzeneacetamides. Its chemical structure is characterized by a chiral center and several functional groups that contribute to its biological activity and pharmacokinetic profile.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (2R)-2-(3-chloro-4-methylsulfonylphenyl)-3-[(1R)-3-oxocyclopentyl]-N-pyrazin-2-ylpropanamide | [1] |

| Synonyms | RO4389620, RO-4389620 | [2] |

| CAS Number | 625114-41-2 | [2] |

| Chemical Formula | C19H20ClN3O4S | [2][3] |

| Molecular Weight | 421.90 g/mol | |

| SMILES | CS(=O)(=O)C1=C(C=C(C=C1)--INVALID-LINK--C(=O)NC3=NC=CN=C3)Cl | |

| InChI Key | XEANIURBPHCHMG-SWLSCSKDSA-N | |

| Appearance | Solid | |

| Solubility | Soluble in DMSO (10 mM) | |

| Storage | Solid Powder: -20°C for long term (months to years), 4°C for short term (days to weeks). In Solvent: -80°C for up to 6 months. |

Synthesis

The synthesis of this compound has been a subject of interest, with efforts focused on developing efficient and stereoselective routes. A concise, three-step synthesis has been reported, which represents a significant improvement over earlier, longer synthetic pathways. This modern approach involves an initial three-component cross-coupling reaction to form a key precursor, followed by hydrolysis and amidation to yield this compound.

A detailed synthetic scheme, based on descriptions in the scientific literature, is outlined below. The process begins with the identification of a pyrazine-based lead analogue, which undergoes in vivo metabolite identification studies. The subsequent synthesis and profiling of the cyclopentyl keto- and hydroxyl-metabolites lead to the selection of this compound as the clinical lead.

Mechanism of Action

This compound is a glucokinase activator (GKA). Glucokinase plays a crucial role as a glucose sensor in pancreatic β-cells and hepatocytes. In pancreatic β-cells, glucokinase-mediated phosphorylation of glucose is the rate-limiting step for glucose-stimulated insulin secretion (GSIS). In the liver, glucokinase controls the conversion of glucose to glycogen and regulates hepatic glucose production.

This compound allosterically binds to glucokinase, increasing the enzyme's affinity for glucose and enhancing its maximal velocity (Vmax). This dual action on both the pancreas and liver leads to a coordinated glucose-lowering effect.

Signaling Pathway

The activation of glucokinase by this compound initiates a cascade of events in both pancreatic β-cells and hepatocytes, as depicted in the following signaling pathway diagram.

Caption: this compound's mechanism of action in pancreatic β-cells and hepatocytes.

Pharmacology

Pharmacodynamics

Clinical studies in patients with type 2 diabetes have demonstrated that this compound produces a dose-dependent reduction in both fasting and postprandial plasma glucose levels. At the highest doses tested, this compound led to reductions of up to 32.5% in fasting plasma glucose and 35.5% in postprandial plasma glucose.

The primary pharmacodynamic effects of this compound are mediated through:

-

Enhanced β-cell function: this compound increases the sensitivity of pancreatic β-cells to glucose, resulting in improved glucose-stimulated insulin secretion.

-

Reduced endogenous glucose production: In the fasting state, this compound leads to a decrease in hepatic glucose output.

-

Increased glucose utilization: this compound promotes an increase in glucose uptake and use by the body.

Table 2: Summary of Pharmacodynamic Effects of this compound

| Parameter | Effect | Dose Dependency | Reference |

| Fasting Plasma Glucose | Reduction up to 32.5% | Dose-dependent | |

| Postprandial Plasma Glucose | Reduction up to 35.5% | Dose-dependent | |

| β-cell Function | Increased | Dose-dependent | |

| Endogenous Glucose Output (Fasting) | Decreased | Dose-dependent | |

| Glucose Utilization (Fasting) | Increased | Dose-dependent | |

| Insulin Secretion (Dynamic Control) | Improved | Dose-dependent | |

| Insulin Secretion (Static Control) | Improved | Dose-dependent |

Pharmacokinetics

Pharmacokinetic studies have shown that this compound exposure is dose-proportional, with no significant accumulation or food effect observed.

Table 3: Summary of Pharmacokinetic Parameters of this compound

| Parameter | Observation | Reference |

| Dose Proportionality | Exposure is dose-proportional | |

| Accumulation | No appreciable accumulation with multiple doses | |

| Food Effect | No significant food effect on exposure |

Experimental Protocols

Glucokinase Activity Assay (Fluorometric)

This protocol outlines a representative method for determining the in vitro activity of glucokinase in the presence of an activator like this compound.

Objective: To measure the enzymatic activity of glucokinase by quantifying the production of glucose-6-phosphate (G6P) through a coupled enzymatic reaction that generates a fluorescent product.

Materials:

-

Recombinant human glucokinase

-

This compound or other test compounds

-

Assay Buffer (e.g., 25 mM HEPES, pH 7.1, containing 1 mM DTT)

-

ATP

-

D-Glucose

-

NADP+

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation ~340 nm, Emission ~460 nm for NADPH production)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare working solutions of ATP, D-Glucose, and NADP+ in assay buffer.

-

Prepare a solution of G6PDH in assay buffer.

-

-

Assay Reaction:

-

In a 96-well black microplate, add the following to each well:

-

Assay Buffer

-

Recombinant glucokinase

-

This compound or vehicle (DMSO) at various concentrations.

-

D-Glucose

-

NADP+

-

G6PDH

-

-

Incubate the plate at 37°C for 10-15 minutes.

-

-

Initiate Reaction:

-

Add ATP to each well to start the reaction.

-

-

Measurement:

-

Immediately place the microplate in a fluorescence plate reader.

-

Measure the increase in fluorescence over time (kinetic mode) for 30-60 minutes at 37°C. The rate of fluorescence increase is proportional to the rate of NADPH production and thus to glucokinase activity.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve.

-

Plot the V₀ against the concentration of this compound to determine the EC50 (the concentration of activator that produces 50% of the maximal response).

-

Caption: Workflow for a fluorometric glucokinase activity assay.

Oral Glucose Tolerance Test (OGTT) with Dual Tracer Dilution

This protocol is a key method for assessing the in vivo effects of this compound on glucose metabolism and β-cell function.

Objective: To simultaneously measure endogenous glucose production, glucose appearance from the oral glucose load, and glucose disposal in response to this compound treatment.

Materials:

-

This compound or placebo

-

[6,6-²H₂]glucose (intravenous tracer)

-

[1-²H₁]glucose (oral tracer)

-

75g glucose solution for OGTT

-

Equipment for intravenous infusion and blood sampling

-

Gas chromatography-mass spectrometry (GC-MS) for tracer analysis

Procedure:

-

Patient Preparation:

-

Subjects fast overnight for at least 10 hours.

-

-

Study Day Protocol:

-

An intravenous catheter is inserted for tracer infusion and another for blood sampling.

-

A primed-continuous infusion of [6,6-²H₂]glucose is started to achieve a steady state of tracer enrichment.

-

After a baseline period, a single oral dose of this compound or placebo is administered.

-

Following drug administration, the OGTT is performed by having the subject ingest a 75g glucose solution containing [1-²H₁]glucose.

-

Blood samples are collected at frequent intervals before and after the glucose load for the measurement of plasma glucose, insulin, C-peptide, and the isotopic enrichment of the glucose tracers.

-

-

Sample Analysis:

-

Plasma glucose concentration is measured using a standard enzymatic method.

-

Plasma insulin and C-peptide concentrations are measured by immunoassay.

-

The isotopic enrichment of [6,6-²H₂]glucose and [1-²H₁]glucose in plasma is determined by GC-MS.

-

-

Data Analysis:

-

The rates of appearance of endogenous and oral glucose, and the rate of glucose disposal are calculated using Steele's non-steady-state equations, adapted for the dual tracer method.

-

β-cell function is assessed using mathematical modeling of the plasma glucose, insulin, and C-peptide concentration profiles.

-

Caption: Workflow for a dual-tracer oral glucose tolerance test.

Conclusion

This compound is a well-characterized glucokinase activator with a clear mechanism of action and demonstrated efficacy in lowering plasma glucose in patients with type 2 diabetes. Its dual action on the pancreas and liver addresses key pathophysiological defects of the disease. The information and protocols provided in this technical guide are intended to serve as a valuable resource for researchers and drug development professionals working on novel therapies for type 2 diabetes. Further investigation into the long-term efficacy and safety of glucokinase activators like this compound is warranted.

References

Piragliatin's Impact on Hepatic Glucose Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piragliatin (RO4389620) is a potent, small-molecule allosteric activator of glucokinase (GK), a key enzyme in hepatic glucose metabolism. By enhancing the activity of glucokinase, this compound effectively increases glucose phosphorylation in the liver, leading to a cascade of metabolic events that contribute to lower blood glucose levels. This technical guide provides an in-depth analysis of this compound's mechanism of action on hepatic glucose metabolism, supported by quantitative data from clinical and preclinical studies, detailed experimental protocols, and visualizations of the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in the field of diabetes and metabolic diseases.

Introduction

Glucokinase (GK) acts as a glucose sensor in the liver and pancreas, playing a pivotal role in maintaining glucose homeostasis.[1] In the liver, GK catalyzes the phosphorylation of glucose to glucose-6-phosphate (G6P), the first and rate-limiting step in hepatic glucose metabolism.[1] This process facilitates glucose uptake, promotes glycogen synthesis, and stimulates glycolysis.[2][3] In individuals with type 2 diabetes, hepatic glucose metabolism is often dysregulated, leading to increased endogenous glucose production and impaired postprandial glucose uptake.

This compound, a member of the glucokinase activator (GKA) class of compounds, was developed to target this key enzymatic step.[4] It acts as a non-essential, mixed-type allosteric activator, meaning it increases both the maximal velocity (Vmax) and the affinity of glucokinase for glucose. This guide will delve into the specific effects of this compound on hepatic glucose fluxes, the underlying molecular mechanisms, and the experimental methodologies used to elucidate these effects.

Quantitative Impact on Hepatic Glucose Metabolism

This compound has been shown to significantly modulate hepatic glucose metabolism in both preclinical and clinical settings. The following tables summarize the key quantitative findings from published studies.

In Vitro Glucokinase Activation

This compound directly enhances the catalytic activity of the glucokinase enzyme.

| Parameter | Condition | Value | Reference |

| Maximum Metabolic Rate (Vmax) of GK | Control | 10.6 µM | |

| This compound (110 µM) | 17.9 µM |

Preclinical Data: Isolated Perfused Rat Liver

Studies using an isolated perfused rat liver model have provided insights into the direct hepatic effects of this compound.

| Parameter | Condition | Rate (µmol/min/g of liver) | Reference |

| [U-13C6]glucose Uptake | Control | ~0.8 | |

| This compound (3 µM) | ~3.0 | ||

| Oxygen Consumption | Control | 2.1 ± 0.08 | |

| This compound (3 µM) | 2.5 ± 0.1 |

Clinical Data: Type 2 Diabetes Patients

A phase Ib clinical trial in patients with mild type 2 diabetes demonstrated this compound's dose-dependent effects on systemic and hepatic glucose metabolism.

| Parameter | Treatment | Fasting State | Post-Oral Glucose Tolerance Test (OGTT) | Reference |

| Endogenous Glucose Output (EGO) | Placebo | ~12 µmol/kg/min | ~4 µmol/kg/min | |

| This compound (25 mg) | ~11 µmol/kg/min | ~4 µmol/kg/min | ||

| This compound (100 mg) | ~9 µmol/kg/min | ~4 µmol/kg/min | ||

| Whole-Body Glucose Use (WBGU) | Placebo | ~11 µmol/kg/min | ~30 µmol/kg/min | |

| This compound (25 mg) | ~12 µmol/kg/min | ~32 µmol/kg/min | ||

| This compound (100 mg) | ~13 µmol/kg/min | ~35 µmol/kg/min |

Signaling Pathways and Mechanisms of Action

This compound's primary mechanism of action is the allosteric activation of hepatic glucokinase. This initiates a signaling cascade that alters the flux of glucose through various metabolic pathways.

Hepatic Glucokinase Signaling Pathway

Caption: this compound's activation of hepatic glucokinase and downstream metabolic effects.

Detailed Mechanism

-

Glucose Uptake: Glucose from the portal circulation enters the hepatocyte via the GLUT2 transporter.

-

Glucokinase Activation: In the hepatocyte, this compound binds to an allosteric site on glucokinase, increasing its affinity for glucose and its maximal catalytic rate. This effect is synergistic with high glucose concentrations, which promote the dissociation of glucokinase from its inhibitory protein, the glucokinase regulatory protein (GKRP), and its translocation from the nucleus to the cytoplasm.

-

Increased Glucose-6-Phosphate (G6P) Production: The activated glucokinase phosphorylates glucose to G6P at an accelerated rate.

-

Stimulation of Glycogen Synthesis: G6P is a potent allosteric activator of glycogen synthase, the rate-limiting enzyme in glycogen synthesis. This leads to increased storage of glucose as glycogen in the liver.

-

Enhancement of Glycolysis: G6P is converted to fructose-6-phosphate, a substrate for phosphofructokinase-1 (PFK-1), a key regulatory enzyme in glycolysis. Increased levels of fructose-2,6-bisphosphate, a potent allosteric activator of PFK-1, are also generated, further stimulating glycolytic flux.

-

Downstream Metabolic Fates: The increased glycolytic activity provides precursors for the TCA cycle and, under conditions of energy surplus, can contribute to de novo lipogenesis.

Experimental Protocols

The following sections detail the methodologies employed in key studies to evaluate the impact of this compound on hepatic glucose metabolism.

In Vitro Glucokinase Activity Assay

This assay measures the direct effect of this compound on the enzymatic activity of glucokinase.

Principle: The production of glucose-6-phosphate by glucokinase is coupled to the reduction of NADP+ to NADPH by glucose-6-phosphate dehydrogenase (G6PDH). The rate of NADPH formation is monitored spectrophotometrically at 340 nm.

Materials:

-

Recombinant human glucokinase

-

This compound

-

Glucose

-

ATP

-

NADP+

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

Magnesium chloride

-

Tris-HCl buffer (pH 7.4)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, ATP, NADP+, and G6PDH.

-

Add varying concentrations of this compound or vehicle control to the wells of the microplate.

-

Add the glucokinase enzyme to each well and incubate for a pre-determined time.

-

Initiate the reaction by adding glucose to each well.

-

Immediately measure the change in absorbance at 340 nm over time.

-

Calculate the initial reaction velocity (V0) for each concentration of this compound.

-

Determine the EC50 (half-maximal effective concentration) and the fold-activation at saturating concentrations.

Caption: Workflow for the in vitro glucokinase activity assay.

Isolated Perfused Rat Liver Model

This ex vivo model allows for the study of this compound's effects on the intact liver without systemic influences.

Principle: The liver is surgically removed and maintained in a viable state by perfusing it with an oxygenated, nutrient-rich medium through the portal vein. The effects of this compound on glucose uptake and metabolism can be directly measured by analyzing the composition of the perfusate entering and leaving the liver.

Procedure:

-

Anesthetize a fed rat and perform a laparotomy to expose the portal vein and inferior vena cava.

-

Cannulate the portal vein for inflow and the inferior vena cava for outflow.

-

Surgically remove the liver and place it in a perfusion chamber.

-

Perfuse the liver with an oxygenated Krebs-Henseleit bicarbonate buffer containing glucose and other nutrients.

-

After a stabilization period, switch to a perfusate containing [U-13C6]glucose as a tracer.

-

Introduce this compound or vehicle into the perfusion medium.

-

Collect samples of the inflow and outflow perfusate at regular intervals.

-

Measure the concentrations of glucose, lactate, and other metabolites in the perfusate samples.

-

Analyze the isotopic enrichment of metabolites to trace the fate of the labeled glucose.

-

At the end of the experiment, freeze-clamp the liver for subsequent analysis of intracellular metabolites.

Caption: Experimental workflow for the isolated perfused rat liver model.

Human Clinical Trial: Dual-Tracer Glucose Technique

This clinical research method is used to quantify endogenous glucose production and whole-body glucose utilization in humans.

Principle: Two different stable isotope-labeled glucose tracers are administered, one intravenously and one orally. By measuring the dilution of these tracers in the blood, it is possible to calculate the rate at which the body is producing its own glucose (endogenous glucose output) and the rate at which it is taking up and using glucose from the circulation (whole-body glucose use).

Procedure:

-

Participants undergo a randomized, double-blind, placebo-controlled crossover study with washout periods between treatments.

-

A continuous intravenous infusion of one glucose tracer (e.g., [6,6-2H2]glucose) is started to measure endogenous glucose production.

-

After a baseline period, participants receive an oral dose of this compound or placebo.

-

An oral glucose tolerance test (OGTT) is performed, during which participants ingest a glucose solution containing a second tracer (e.g., [1-2H]glucose).

-

Blood samples are collected at frequent intervals before and after the OGTT.

-

Plasma is analyzed for glucose concentration and the isotopic enrichment of both tracers using gas chromatography-mass spectrometry.

-

Mathematical models are used to calculate the rates of endogenous glucose output and whole-body glucose use.

Conclusion

This compound demonstrates a clear and potent effect on hepatic glucose metabolism, primarily through the allosteric activation of glucokinase. This leads to a significant reduction in endogenous glucose production and an increase in hepatic glucose uptake and utilization. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for further research and development of glucokinase activators as a therapeutic strategy for type 2 diabetes. While this compound's development was discontinued, the insights gained from its study remain highly valuable for the field. Future research may focus on developing liver-selective glucokinase activators with an improved safety profile to maximize the therapeutic benefits while minimizing potential side effects.

References

The molecular target of Piragliatin

An In-depth Technical Guide to the Molecular Target of Piragliatin

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (RO4389620) is a potent, allosteric small-molecule activator of the enzyme glucokinase (GK), its primary molecular target.[1][2] Glucokinase plays a pivotal role in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and a key regulator of glucose metabolism in the liver.[3][4] By binding to an allosteric site distinct from the glucose-binding site, this compound enhances the enzyme's catalytic activity, effectively lowering the threshold for glucose-stimulated insulin secretion (GSIS) in the pancreas and promoting hepatic glucose uptake and utilization.[3] This dual mechanism of action results in a dose-dependent reduction of both fasting and postprandial plasma glucose levels in patients with type 2 diabetes mellitus (T2D). This guide provides a comprehensive overview of this compound's interaction with glucokinase, including quantitative data on its efficacy, detailed experimental protocols for assessing its activity, and visual representations of its mechanism and associated experimental workflows.

The Molecular Target: Glucokinase (GK)

The primary molecular target of this compound is Glucokinase (GK) , also known as hexokinase IV. GK is a key enzyme in the first step of glycolysis, catalyzing the ATP-dependent phosphorylation of glucose to glucose-6-phosphate. Its unique kinetic properties and tissue-specific expression make it a central regulator of glucose homeostasis.

-

In Pancreatic β-Cells: GK functions as the primary glucose sensor. The rate of glucose phosphorylation by GK is the rate-limiting step for glucose metabolism, which in turn controls the ATP/ADP ratio. An increase in this ratio leads to the closure of ATP-sensitive potassium (K-ATP) channels, membrane depolarization, calcium influx, and subsequent secretion of insulin.

-

In Liver Hepatocytes: GK controls the rate of glucose uptake and its conversion to glycogen for storage. It also plays a role in regulating hepatic glucose output.

This compound is a nonessential, mixed-type glucokinase activator (GKA), meaning it increases both the maximal velocity (Vmax) and the affinity of GK for glucose. It binds to an allosteric site on the enzyme, inducing a conformational change that stabilizes the active state of GK. This allosteric activation enhances GK's function in both the pancreas and the liver, leading to improved glycemic control.

Quantitative Data Presentation

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: In Vitro Potency and Efficacy

| Parameter | Value | Reference(s) |

| Glucokinase Activation (SC1.5) | 0.18 µM | |

| Increase in GK Vmax (at 110 µM this compound) | From 10.6 µM to 17.9 µM |

Table 2: Clinical Pharmacodynamic Effects in T2D Patients

| Parameter | Dose(s) | Result | P-value | Reference(s) |

| Plasma Glucose Reduction | ||||

| Fasting & Postprandial Glucose | 25 mg & 100 mg (single dose) | Dose-dependent reduction | < 0.01 | |

| Fasting Plasma Glucose | Up to 200 mg BID (steady state) | Up to 32.5% reduction | - | |

| Postprandial Plasma Glucose | Up to 200 mg BID (steady state) | Up to 35.5% reduction | - | |

| β-Cell Function & Glucose Turnover | ||||

| β-Cell Function (Fasting) | 25 mg & 100 mg (single dose) | Dose-dependent increase | < 0.01 | |

| Endogenous Glucose Output (Fasting) | 25 mg & 100 mg (single dose) | Dose-dependent decrease | < 0.01 | |

| Glucose Utilization (Fasting) | 25 mg & 100 mg (single dose) | Dose-dependent increase | < 0.01 | |

| Insulin Secretion | ||||

| Derivative/Dynamic Control | 100 mg (single dose) | Statistically significant improvement | < 0.01 | |

| Proportional/Static Control | 100 mg (single dose) | Statistically significant improvement | < 0.01 | |

| Fasting C-Peptide Levels | 100 mg (single dose) | +0.45 ± 0.06 nmol/liter (vs. placebo) | < 0.001 | |

| Fasting Insulin Levels | 100 mg (single dose) | +33.5 ± 10.8 pmol/liter (vs. placebo) | < 0.01 |

Signaling Pathway and Mechanism of Action

This compound enhances the natural glucose-sensing mechanism in the body. The diagrams below illustrate its dual action on the pancreas and liver.

The logical flow from molecular action to therapeutic effect is summarized below.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize this compound.

Protocol: In Vitro Glucokinase Activity Assay (Fluorometric)

This protocol is a synthesized method based on common coupled-enzyme assays used to measure GK activity.

Objective: To quantify the enzymatic activity of glucokinase in the presence of an activator like this compound.